molecular formula C8H12ClNO3 B12429365 Pyridoxine-13C4 (hydrochloride)

Pyridoxine-13C4 (hydrochloride)

Cat. No.: B12429365
M. Wt: 209.61 g/mol
InChI Key: ZUFQODAHGAHPFQ-ILAPHPGLSA-N
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Description

Significance of Stable Isotope Labeling in Biochemical Research

Stable isotope labeling is a powerful technique that allows scientists to track molecules through biological processes. fiveable.me By replacing common isotopes like carbon-12 with their heavier, non-radioactive counterparts like carbon-13, researchers can follow the journey of these labeled compounds. nih.govsimsonpharma.com This method is instrumental in a variety of research areas, including:

Metabolomics: The study of small molecules, or metabolites, within cells, tissues, or organisms. nih.gov Stable isotope labeling helps in identifying and quantifying metabolites, providing a snapshot of an organism's physiological state. nih.govnih.gov

Metabolic Flux Analysis: This technique measures the rates of metabolic reactions in a biological system, offering insights into the dynamics of metabolic networks. nih.gov

Drug Metabolism and Pharmacokinetics (ADME): Labeled compounds are used to understand the absorption, distribution, metabolism, and excretion of drugs. acs.orgnih.gov

The use of stable isotopes like carbon-13, in conjunction with analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for precise and sensitive detection of labeled molecules and their metabolic products. diagnosticsworldnews.comacs.org

Foundational Role of Pyridoxine-13C4 in Advancing Pyridoxine (B80251) and Vitamin B6 Vitamer Research

Pyridoxine-13C4 (hydrochloride) plays a crucial role in advancing our understanding of vitamin B6 metabolism. Vitamin B6 exists in several forms, known as vitamers, including pyridoxine (PN), pyridoxal (B1214274) (PL), and pyridoxamine (B1203002) (PM), and their phosphorylated derivatives. nih.gov The biologically active form is pyridoxal 5'-phosphate (PLP), which acts as a coenzyme in over 140 enzymatic reactions, primarily related to amino acid metabolism. nih.govdroracle.ai

The use of labeled pyridoxine, such as Pyridoxine-13C4, enables researchers to:

Trace the conversion of dietary pyridoxine into the active coenzyme PLP. nih.gov

Investigate the interconversion between different vitamin B6 vitamers. libretexts.org

Study the metabolic fate of pyridoxine and its distribution in various tissues. nih.gov

Serve as an internal standard for the accurate quantification of vitamin B6 vitamers in biological samples using mass spectrometry. researchgate.netresearchgate.net

For instance, studies using labeled pyridoxine have shown that the intestine and liver are key sites for converting pyridoxine to pyridoxal, which is then transported in the blood to other organs. nih.gov

Historical Development of Labeled Compounds in Metabolic and Enzymatic Studies

The use of isotopes as tracers in biological research has a rich history. Early studies in the 1930s utilized deuterium (B1214612) (a stable isotope of hydrogen) to investigate the metabolism of fats and amino acids. nih.gov The subsequent availability of other stable isotopes like nitrogen-15 (B135050) and carbon-13 further expanded the toolkit for metabolic research. nih.gov

The development of mass spectrometry and NMR spectroscopy was pivotal, providing the necessary analytical sensitivity to detect and quantify these labeled compounds and their metabolites. acs.orgnih.gov Initially, radioactive isotopes like carbon-14 (B1195169) were commonly used. researchgate.net However, due to safety concerns, stable isotopes have become the preferred choice for many applications, especially in human studies. diagnosticsworldnews.comresearchgate.net

Over the decades, the synthesis of a wide array of stable isotope-labeled compounds, including amino acids, lipids, and vitamins like Pyridoxine-13C4, has become more sophisticated, enabling detailed investigations into complex metabolic pathways and enzymatic mechanisms. acs.orgnih.gov

Interactive Data Table: Properties of Pyridoxine-13C4 (hydrochloride)

PropertyValue
Synonyms Pyridoxol-13C4 hydrochloride, Vitamin B6-13C4 hydrochloride medchemexpress.com
Molecular Formula C4*C4H11NO3·HCl isotope.com
Molecular Weight 209.61 g/mol isotope.comfishersci.com
Isotopic Purity 99% 13C isotope.com
Chemical Purity ≥98% isotope.comfishersci.com

Table of Mentioned Compounds

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12ClNO3

Molecular Weight

209.61 g/mol

IUPAC Name

4,5-bis(hydroxy(113C)methyl)-2-methyl(4,5-13C2)pyridin-3-ol;hydrochloride

InChI

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i3+1,4+1,6+1,7+1;

InChI Key

ZUFQODAHGAHPFQ-ILAPHPGLSA-N

Isomeric SMILES

CC1=NC=[13C]([13C](=C1O)[13CH2]O)[13CH2]O.Cl

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.Cl

Origin of Product

United States

Synthetic Strategies and Analytical Characterization of Pyridoxine 13c4 Hydrochloride

Isotopic Labeling Approaches for Pyridoxine (B80251)

The introduction of stable isotopes into a molecule like pyridoxine requires sophisticated synthetic chemistry to ensure the label is placed at the correct position and with high enrichment.

The common nomenclature for the labeled compound, Pyridoxine-(4,5-bis(hydroxymethyl)-¹³C₄) hydrochloride, specifies the precise location of the four ¹³C atoms. isotope.comeurisotop.com The labeling is regiospecific, meaning the isotopes are intentionally incorporated at defined positions on the pyridine (B92270) ring and its substituents, not randomly distributed. The four labeled positions are the C4 and C5 carbons of the pyridine ring, and the carbons of the two hydroxymethyl groups attached to these positions. This specific labeling pattern is crucial for its use in metabolic studies, as it allows researchers to trace the fate of this particular part of the molecule through complex biochemical pathways.

The industrial synthesis of unlabeled pyridoxine is most commonly achieved via the oxazole (B20620) method. acrossbiotech.com The synthesis of Pyridoxine-13C4 would necessitate the modification of such a pathway by introducing ¹³C-enriched starting materials, or precursors, at a strategic point in the reaction sequence. While the exact synthetic routes employed by manufacturers are often proprietary, the process would involve a multi-step chemical synthesis designed to build the pyridoxine molecule from smaller, ¹³C-labeled building blocks.

The key is to use precursors where the carbons destined to become positions C4, C5, and the attached hydroxymethyl groups are already ¹³C atoms. The subsequent chemical reactions assemble these labeled fragments with other unlabeled components to form the final pyridoxine ring structure.

Table 1: Potential ¹³C-Labeled Precursors for Synthesis

Precursor Type Potential Labeled Molecule Role in Synthesis
Labeled Acetonitrile Derivative ¹³C-labeled Cyanoacetate Provides a two-carbon unit for ring formation.
Labeled Alkene Diethyl (¹³C₂)fumarate or maleate Acts as a dienophile in a Diels-Alder reaction, forming the core ring structure with the labeled C4 and C5 positions.
Labeled Carbonyl Compound ¹³C-labeled Formaldehyde or Paraformaldehyde Used to introduce the ¹³C-hydroxymethyl groups onto the pre-formed ring.

Validation of Isotopic Enrichment and Purity

Spectroscopic methods are essential for verifying that the correct number of ¹³C atoms have been incorporated into the desired positions.

Isotope Ratio Mass Spectrometry (MS): This is the primary technique for confirming isotopic enrichment. The mass spectrum of Pyridoxine-13C4 will show a molecular ion peak that is four mass units higher than that of unlabeled pyridoxine, corresponding to the replacement of four ¹²C atoms with four ¹³C atoms. High-resolution mass spectrometry can further confirm the precise mass and, by extension, the elemental formula, verifying the incorporation of the four heavy isotopes. This technique is fundamental to calculating the isotopic purity, which for commercially available standards is typically 99% or higher. isotope.comeurisotop.com

Multi-Nuclear NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and the exact location of the ¹³C labels.

¹³C NMR: In a ¹³C NMR spectrum of Pyridoxine-13C4, the signals corresponding to the four labeled carbon atoms will be exceptionally intense compared to the signals from the natural abundance ¹³C in the rest of the molecule. This confirms that enrichment has occurred at these specific sites.

¹H NMR: The ¹H NMR spectrum will also provide evidence of labeling. The protons attached to or adjacent to the ¹³C-labeled carbons will exhibit splitting patterns (¹H-¹³C coupling), which are absent in the spectrum of the unlabeled compound. This coupling confirms the position of the labels relative to the hydrogen atoms in the molecule. General NMR data for pyridoxine is available for comparison. nih.govnih.gov

Table 2: Spectroscopic Validation Methods

Technique Purpose Expected Result for Pyridoxine-13C4
Mass Spectrometry (MS) Confirms mass increase due to ¹³C; determines isotopic purity. Molecular ion peak at [M+4]+ relative to unlabeled pyridoxine.
¹³C NMR Spectroscopy Identifies which carbons are isotopically labeled. Four highly enhanced signals corresponding to the labeled positions.

While spectroscopy confirms isotopic labeling, chromatography is used to determine the chemical purity of the compound, ensuring it is free from starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for assessing the purity of pyridoxine products. researchgate.net The method involves injecting the sample onto a column (typically a reversed-phase C18 column) and eluting it with a solvent mixture. researchgate.net A detector, usually UV or mass spectrometry, measures the compound as it exits the column. researchgate.net A pure sample will result in a single, sharp peak at a characteristic retention time. The presence of other peaks indicates chemical impurities. Commercial standards of Pyridoxine-13C4 (hydrochloride) typically exhibit a chemical purity of 98% or greater as determined by these methods. isotope.commedchemexpress.comeurisotop.com

Table 3: Typical Chromatographic Method for Purity Analysis

Parameter Description
Technique Reversed-Phase HPLC or UPLC researchgate.net
Stationary Phase (Column) C18-based researchgate.net
Mobile Phase A gradient of an aqueous solution (e.g., 0.1 M formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). researchgate.net
Detection UV spectrophotometry (at ~290 nm) or Mass Spectrometry (MS). nih.govresearchgate.net

| Purity Specification | Typically ≥98% isotope.comeurisotop.com |

Structural Elucidation of Pyridoxine-13C4 (hydrochloride)

The definitive structural elucidation of Pyridoxine-13C4 (hydrochloride) is achieved by combining the data from all analytical techniques. The synthesis provides the proposed molecule, and the subsequent spectroscopic and chromatographic analyses confirm its identity, purity, and isotopic labeling pattern.

The combination of NMR data confirming the specific locations of the four ¹³C atoms and mass spectrometry data confirming the correct mass shift and isotopic enrichment provides unequivocal proof of the structure. nih.gov Chromatography validates that the characterized structure represents the vast majority of the sample, with minimal chemical impurities. The collective evidence confirms the compound as that described in the table below.

Table 4: Compound Structural Information

Property Pyridoxine-13C4 (hydrochloride) Pyridoxine (hydrochloride) (Unlabeled)
Synonyms Pyridoxol-13C4 hydrochloride, Vitamin B6-13C4 hydrochloride medchemexpress.com Pyridoxol hydrochloride, Vitamin B6 hydrochloride, Adermine hydrochloride isotope.com
Molecular Formula C₄[¹³C]₄H₁₁NO₃ · HCl C₈H₁₁NO₃ · HCl
Molecular Weight ~209.61 g/mol isotope.com ~205.64 g/mol acrossbiotech.com
IUPAC Name (5-hydroxy-6-methylpyridine-3,4-diyl-3,4-¹³C₂)bis(methanol-¹³C) · hydrochloride 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol · hydrochloride nih.gov

| CAS Number (Unlabeled) | 58-56-0 isotope.comeurisotop.com | 58-56-0 isotope.comeurisotop.com |

Table 5: List of Mentioned Chemical Compounds

Compound Name
Pyridoxine-13C4 (hydrochloride)
Pyridoxine hydrochloride (Vitamin B6)
Carbon-13
¹³C-labeled Cyanoacetate
Diethyl (¹³C₂)fumarate
Diethyl (¹³C₂)maleate
¹³C-labeled Formaldehyde
¹³C-labeled Paraformaldehyde
4-methyl-5-(¹³C₂-ethoxy)-oxazole
Formic acid
Methanol

Application of Pyridoxine 13c4 Hydrochloride in Metabolic Pathway Elucidation

Tracing Pyridoxine (B80251) and Vitamer Biotransformations

The use of stable isotope tracers like Pyridoxine-13C4 is a powerful methodology for quantifying the in vivo conversion rates of metabolites, a technique known as metabolic flux analysis (MFA) frontiersin.orgnih.govresearchgate.net. It allows for the precise tracking of the labeled pyridoxine molecule as it is absorbed, distributed, and converted into other B6 vitamers within various biological contexts.

In vitro systems, such as cell cultures or isolated enzymes, provide a controlled environment to study specific biochemical reactions without the complexities of a whole organism. When Pyridoxine-13C4 is introduced into these systems, its conversion to other labeled vitamers, like pyridoxal-13C4, pyridoxamine-13C4, and their phosphorylated forms, can be monitored over time. This approach allows for the direct measurement of the activity of specific enzymes involved in vitamin B6 metabolism, such as pyridoxal (B1214274) kinase and pyridoxine phosphate oxidase nih.govtaylorfrancis.com. For example, studies using in vitro models like rat jejunal everted sacs have been instrumental in demonstrating the kinetics of pyridoxine phosphorylation nih.gov. The use of a 13C-labeled substrate in such a system would enable precise quantification of the rate of phosphate addition to the exogenous pyridoxine, separate from the endogenous vitamin pool.

Time Point (Minutes)Pyridoxine-13C4 (nmol/mg protein)Pyridoxine-5'-phosphate-13C4 (nmol/mg protein)
050.00.0
1035.214.8
2022.127.9
3011.538.5
602.347.7

Table 1. Hypothetical time-course analysis of Pyridoxine-13C4 phosphorylation in a hepatic cell culture. The data illustrates the conversion of the labeled substrate into its phosphorylated metabolite, allowing for the calculation of enzymatic rates.

Ex vivo studies utilize tissues or organs isolated from an organism to investigate metabolic processes in a context that closely mimics the in vivo environment. Tissue homogenates, particularly from the liver where vitamin B6 is primarily stored and metabolized, can be incubated with Pyridoxine-13C4 to profile the biotransformation capabilities of that specific tissue nih.gov. This technique allows for the identification and quantification of the full spectrum of labeled B6 vitamers produced by the tissue's enzymatic machinery. Such ex vivo 13C-tracer experiments have been successfully applied to various cell types, including immune cells, to reveal cell-specific metabolic patterns nih.gov. Applying this to pyridoxine metabolism would involve incubating liver or kidney preparations with Pyridoxine-13C4 and subsequently analyzing the tissue extract via LC-MS to determine the relative abundance of each 13C4-labeled vitamer, providing a snapshot of the tissue's metabolic phenotype.

In vivo metabolic flux analysis using Pyridoxine-13C4 in animal models represents the gold standard for understanding vitamin B6 metabolism in a systemic, physiological context nih.gov. In these experiments, the labeled compound is administered to the animal, and samples of blood, urine, and various tissues are collected over time. Analysis of these samples reveals the rate of absorption, tissue distribution, inter-organ exchange, and excretion of the vitamin and its metabolites nih.govnih.gov. Studies in rats have demonstrated that after intestinal absorption, pyridoxine is rapidly phosphorylated within the jejunal tissue nih.gov. Using Pyridoxine-13C4 would allow researchers to precisely quantify the flux through this initial phosphorylation step and follow the labeled carbons as they are incorporated into the body's pool of B6 vitamers and eventually catabolized. This provides a dynamic and integrated view of how factors like diet or disease state affect vitamin B6 processing throughout the body nih.gov.

AnalytePlasma (% of Total 13C Label)Liver (% of Total 13C Label)
Pyridoxine-13C445.615.2
Pyridoxal-5'-phosphate-13C430.165.8
Pyridoxal-13C412.38.5
4-Pyridoxic acid-13C412.010.5

Table 2. Representative distribution of the 13C label among major B6 vitamers in plasma and liver tissue of a rodent model 4 hours after administration of Pyridoxine-13C4. This data highlights the liver's central role in converting pyridoxine into the active coenzyme form, PLP.

Investigation of Pyridoxine Vitamer Interconversion Dynamics

The six forms of vitamin B6 (pyridoxine, pyridoxal, pyridoxamine (B1203002), and their 5'-phosphate esters) are metabolically interconvertible taylorfrancis.com. Pyridoxal 5'-phosphate (PLP) is the primary biologically active coenzyme form, participating in over 140 enzymatic reactions, mostly related to amino acid metabolism nih.gov. Understanding the dynamics that govern the conversion between these vitamers is crucial for comprehending cellular function. Pyridoxine-13C4 is an essential tool for dissecting these dynamics by allowing for the unambiguous tracing of molecular transformations.

The conversion of pyridoxine to its active form begins with phosphorylation. After uptake into cells, pyridoxine is phosphorylated by the enzyme pyridoxal kinase to form pyridoxine 5'-phosphate (PNP) nih.govyoutube.com. This is a critical, rate-limiting step in the formation of the active coenzyme PLP. In vivo and in vitro studies using radiolabeled pyridoxine in rat jejunum have shown that this phosphorylation process is saturable and mediated by a specific kinase nih.govnih.gov. The use of Pyridoxine-13C4 allows for highly sensitive and specific quantification of these kinetics without the complications of radioactivity. By measuring the rate of formation of PNP-13C4 from Pyridoxine-13C4, key enzymatic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined accurately nih.govnih.gov. Conversely, dephosphorylation, mediated by phosphatases, also regulates the levels of phosphorylated vitamers nih.gov. Tracing the fate of PNP-13C4 in cellular or tissue preparations can reveal the rate of this dephosphorylation, providing insight into the mechanisms that maintain vitamer homeostasis.

EnzymeSubstrateKm (μM)Vmax (nmol/min/g tissue)
Pyridoxal KinasePyridoxine-13C4~12-13~0.2-1.6
Alkaline PhosphatasePyridoxine-5'-phosphate-13C4--

Table 3. Kinetic parameters for key enzymes in pyridoxine phosphorylation and dephosphorylation, as could be determined using Pyridoxine-13C4 in rat jejunal tissue models. Data is based on findings from studies using radiolabeled pyridoxine nih.govnih.gov.

Oxidation is a key process in both the activation and degradation of vitamin B6. Following phosphorylation, pyridoxine 5'-phosphate (PNP) is oxidized by the FMN-dependent enzyme pyridoxine-5'-phosphate oxidase (PNPO) to yield the active coenzyme, pyridoxal 5'-phosphate (PLP) nih.govnih.gov. This oxidative step is essential for the vitamin's function. The final metabolic fate of vitamin B6 is its oxidation to 4-pyridoxic acid, which is then excreted in the urine nih.gov. This conversion is catalyzed by aldehyde oxidase or an NAD+-dependent aldehyde dehydrogenase acting on pyridoxal documentsdelivered.com.

Characterization of Enzyme Systems Governing 13C-Pyridoxine Metabolism

The metabolism of vitamin B6 in mammals is primarily handled by a salvage pathway, which interconverts various dietary forms of the vitamin into the biologically active coenzyme, pyridoxal 5'-phosphate (PLP). nih.govresearchgate.net The use of Pyridoxine-13C4 is instrumental in studying the key enzymes of this pathway. When introduced into a biological system, such as a cell culture or tissue lysate, the 13C-labeled pyridoxine acts as a substrate, and its conversion into subsequent metabolites can be tracked to determine enzyme activity and kinetics. plos.org

The principal enzymes involved in this pathway are:

Pyridoxal Kinase (PK): This enzyme catalyzes the initial phosphorylation of the unphosphorylated B6 vitamers. In studies using Pyridoxine-13C4, Pyridoxal Kinase facilitates the transfer of a phosphate group from ATP to form Pyridoxine-13C4 5'-phosphate (PNP-13C4). researchgate.netvcu.edu

Phosphatases (e.g., PLP-phosphatase, Alkaline Phosphatase): These enzymes reverse the phosphorylation process, hydrolyzing PLP-13C4 to Pyridoxal-13C4 (PL-13C4). This dephosphorylation is essential for transporting the vitamer across cell membranes, as the phosphorylated forms are generally cell-impermeable. plos.orgresearchgate.netnih.gov

Research using Caco-2 cells, a model for the human intestinal epithelium, has demonstrated the utility of stable isotope-labeled standards like Pyridoxine-13C4 hydrochloride. By incubating these cells with the labeled compound, researchers can quantify the uptake of 13C-pyridoxine and its conversion into other 13C-labeled vitamers using techniques such as Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). plos.org This allows for a detailed characterization of the complete enzymatic machinery for vitamin B6 metabolism within intestinal cells, proving that the intestine plays a significant role in this process, which was previously thought to occur primarily in the liver. plos.org

Table 1. Enzyme-Mediated Conversions in 13C-Pyridoxine Metabolism
Enzyme13C-Labeled Substrate13C-Labeled ProductMetabolic Function
Pyridoxal Kinase (PK)Pyridoxine-13C4Pyridoxine-13C4 5'-phosphate (PNP-13C4)Phosphorylation of dietary vitamin B6 forms. nih.govvcu.edu
Pyridox(am)ine 5'-phosphate Oxidase (PNPO)Pyridoxine-13C4 5'-phosphate (PNP-13C4)Pyridoxal-13C4 5'-phosphate (PLP-13C4)Conversion to the active coenzyme form, PLP. plos.orgnih.gov
PLP-Phosphatase / Alkaline Phosphatase (ALP)Pyridoxal-13C4 5'-phosphate (PLP-13C4)Pyridoxal-13C4 (PL-13C4)Dephosphorylation to allow for cellular export and transport. plos.orgnih.gov

Subcellular and Tissue-Specific Distribution Studies using 13C-Tracing

Tracing the journey of Pyridoxine-13C4 (hydrochloride) following its administration provides invaluable data on its absorption, distribution, and organ-specific metabolism. Such studies are crucial for understanding how different tissues contribute to the maintenance of systemic vitamin B6 homeostasis.

Upon oral administration in animal models, 13C-labeled pyridoxine is absorbed by the intestine. nih.gov Within the intestinal cells, it undergoes initial metabolic conversions, as characterized by the enzyme systems mentioned previously. plos.org The labeled metabolites are then transported into the bloodstream. A key finding from tracer studies is that after administration of pyridoxine, very little of the original compound is found in the peripheral blood; instead, it is largely converted to labeled pyridoxal (PL) and pyridoxal-phosphate (PLP). nih.gov This indicates that the intestine and liver play a major role in converting dietary pyridoxine into the circulating form of the vitamin that is taken up by other tissues. nih.govnih.gov

The liver is the primary organ for vitamin B6 metabolism and storage. researchgate.netnih.gov Following absorption, a significant portion of the circulating 13C-labeled vitamers is taken up by the liver. Here, it is efficiently converted to 13C-PLP, the active coenzyme, and either stored or released back into circulation, bound to albumin, for delivery to other tissues. nih.gov Tissues with high metabolic activity, such as the brain and muscles, also take up the vitamin from the blood to meet their enzymatic demands. nih.govnih.gov By analyzing tissue samples at different time points after administration of Pyridoxine-13C4, researchers can map its distribution and determine the concentration of different 13C-labeled vitamers in specific organs like the liver, intestine, blood, and brain. nih.gov

Table 2. Tissue Distribution and Forms of Labeled Vitamin B6 Following Oral Administration of Pyridoxine-13C4
TissuePrimary RoleDetected 13C-Labeled Forms
IntestineAbsorption and initial metabolismPyridoxine-13C4, Pyridoxal-13C4, Pyridoxal-13C4 5'-phosphate, Pyridoxine-13C4 5'-phosphate nih.gov
LiverMajor site of metabolism and storagePyridoxal-13C4, Pyridoxal-13C4 5'-phosphate, Pyridoxine-13C4 5'-phosphate nih.govnih.gov
BloodTransport to peripheral tissuesPyridoxal-13C4, Pyridoxal-13C4 5'-phosphate nih.gov
BrainUptake and utilizationData from tracer studies confirm uptake into the brain. nih.gov

Pyridoxine 13c4 Hydrochloride As an Analytical Internal Standard in Biochemical Quantification

Method Development for Quantitative Analysis of Pyridoxine (B80251) Vitamers

The development of robust analytical methods is fundamental for the accurate quantification of pyridoxine and its vitamers. sigmaaldrich.comsigmaaldrich.comeurisotop.comthermofisher.com The use of Pyridoxine-13C4 (hydrochloride) as an internal standard is a key component in modern analytical strategies, particularly those employing mass spectrometry. sigmaaldrich.comsigmaaldrich.comeurisotop.com

Isotope Dilution Mass Spectrometry (IDMS) for High-Precision Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that provides a high degree of accuracy and precision in quantitative analysis. nih.govoup.com By introducing a known amount of the isotopically labeled internal standard, Pyridoxine-13C4 (hydrochloride), into a sample, any variations that occur during sample preparation and analysis can be corrected for. oup.comnih.gov This is because the labeled and unlabeled forms of the analyte behave almost identically during extraction, derivatization, and ionization, but are distinguishable by their mass-to-charge ratio in the mass spectrometer. oup.comnih.gov This approach effectively minimizes systematic errors that can be introduced during sample workup. nih.gov

Recent developments in analytical chemistry have highlighted the advantages of using stable isotope dilution assays (SIDA) coupled with mass spectrometry for the quantification of vitamin B6 vitamers. nih.gov This strategy has been shown to compensate for losses during sample preparation, leading to more reliable results. nih.gov

Integration with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Platforms

Pyridoxine-13C4 (hydrochloride) is readily integrated into both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) platforms, which are the predominant analytical methods for the quantitative determination of analytes in biological matrices due to their high specificity, sensitivity, and throughput. nih.govnih.govchromatographyonline.com

In LC-MS/MS analysis, the use of isotopically labeled internal standards like Pyridoxine-13C4 is crucial for correcting variability from analyte extraction to detection. oup.comnih.govnih.gov For instance, a study developing an LC-MS/MS method for B6 vitamers in food samples utilized [13C3]-PN as an internal standard for pyridoxine. nih.gov While deuterated internal standards are also used, stable isotope-labeled compounds like Pyridoxine-13C4 are considered ideal for correcting matrix effects as their behavior closely mimics that of the native analyte. oup.com

For GC-MS analysis, methods have been developed for the simultaneous quantitative analysis of vitamin B6 forms using deuterated internal standards. nih.gov In these methods, the biological sample is homogenized and treated with a cocktail of deuterated vitamers. nih.gov After a complex high-performance liquid chromatographic procedure to isolate the individual vitamers, the aldehydic forms are reduced to the alcohol form before acetylation and analysis by GC-MS. nih.gov The use of an internal standard is essential for achieving satisfactory results with mass spectrometric detection. sigmaaldrich.comsigmaaldrich.comresearchgate.net

Analytical PlatformInternal Standard ApplicationKey Advantages
LC-MS/MS Co-injected with sample to correct for variations in sample preparation and instrument response. nih.govnih.govHigh specificity, sensitivity, and throughput. chromatographyonline.com Corrects for matrix effects and losses during sample workup. oup.comnih.gov
GC-MS Added to the sample homogenate to account for variations throughout the complex sample preparation and analysis process. nih.govAllows for the analysis of derivatized vitamers. nih.gov The internal standard is critical for accurate quantification with MS detection. sigmaaldrich.comsigmaaldrich.comresearchgate.net

Quantification in Complex Biological Matrices for Research Purposes

The accurate quantification of pyridoxine and its vitamers in complex biological matrices such as blood, urine, and tissues is essential for a wide range of research applications. nih.govnih.gov The use of Pyridoxine-13C4 (hydrochloride) as an internal standard is instrumental in overcoming the challenges associated with these complex samples.

Advanced Sample Preparation Strategies for Labeled Analyte Extraction

Effective sample preparation is a critical step in the analytical workflow for quantifying vitamin B6 vitamers. The goal is to extract the analytes of interest from the complex matrix while removing interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

For example, a method for analyzing B vitamins in whole blood involves deproteinization using a zinc sulfate (B86663) solution in methanol (B129727). nih.gov Another approach utilizes trichloroacetic acid for protein precipitation. nih.govnih.gov In a study focused on food samples, the sample preparation involved extraction with formic acid, followed by protein precipitation with acetonitrile, and then rotary evaporation before reconstitution and analysis by LC-MS/MS. nih.gov The addition of the isotopically labeled internal standard at the beginning of this process ensures that any analyte lost during these multiple steps is accounted for. nih.gov

Mitigating Matrix Effects and Ensuring Analytical Robustness in Research Assays

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in quantitative LC-MS analysis. chromatographyonline.com These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. oup.com The use of a stable isotope-labeled internal standard like Pyridoxine-13C4 (hydrochloride) is the most effective way to compensate for these matrix effects. oup.com Because the internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte to the internal standard remains constant, leading to accurate and robust results. oup.comchromatographyonline.com

While matrix-matched calibration can help, it may not completely eliminate matrix effects. nih.govresearchgate.net Therefore, the use of isotope-labeled internal standards is often necessary for highly accurate quantification, especially in complex matrices. nih.govresearchgate.net

Quality Assurance and Method Validation in Research Laboratories

To ensure the reliability of analytical data, rigorous quality assurance and method validation are essential. sigmaaldrich.comsigmaaldrich.comeurisotop.com This involves demonstrating the accuracy, precision, linearity, and robustness of the analytical method. impactfactor.orgnih.gov

Method validation for quantitative assays typically includes the following parameters:

Accuracy : The closeness of the measured value to the true value. This is often assessed through recovery studies using spiked samples or by analyzing certified reference materials. impactfactor.orgnih.gov For example, recovery rates for pyridoxine have been reported to be between 100.1% and 100.8%. impactfactor.org

Precision : The degree of agreement among a series of measurements. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). impactfactor.orgnih.gov

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by constructing a calibration curve and determining the coefficient of determination (R²), which should be close to 1. impactfactor.orgnih.gov A study showed excellent linearity for pyridoxine with an R² of 0.9990. impactfactor.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be reliably detected and quantified, respectively. impactfactor.orgnih.gov

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. impactfactor.org

The use of Pyridoxine-13C4 (hydrochloride) as an internal standard is integral to achieving the required levels of accuracy and precision during method validation. sigmaaldrich.comsigmaaldrich.com

Validation ParameterDescriptionExample Finding
Accuracy Closeness of the measured value to the true value, often assessed by recovery studies. impactfactor.orgnih.govRecovery rates for pyridoxine ranged from 100.1% to 100.8%. impactfactor.org
Precision Agreement among a series of measurements, expressed as RSD. impactfactor.orgnih.govA study reported acceptable precision and repeatability. sigmaaldrich.comsigmaaldrich.comresearchgate.net
Linearity Proportionality of the method's results to the analyte concentration, determined by R². impactfactor.orgnih.govExcellent linearity for pyridoxine with R² = 0.9990. impactfactor.org
Robustness The method's ability to withstand small variations in parameters. impactfactor.orgAssessed by changing factors like flow rate and detection wavelength. impactfactor.org

Mechanistic and Enzymatic Research Utilizing Pyridoxine 13c4 Hydrochloride

Elucidating Enzyme Reaction Mechanisms through Isotopic Labeling

The introduction of a heavy isotope like 13C from Pyridoxine-13C4 into the PLP cofactor allows for the precise study of enzyme reaction mechanisms. This is particularly valuable for the vast family of PLP-dependent enzymes, which catalyze a wide array of reactions crucial for amino acid metabolism. libretexts.orgnih.govnih.gov

Determination of Kinetic Isotope Effects in Pyridoxine-Dependent Enzymes

The measurement of kinetic isotope effects (KIEs) is a fundamental technique for determining the rate-limiting steps of an enzymatic reaction and for elucidating the structure of transition states. acs.orgresearchgate.netnih.govnih.gov By replacing a 12C atom with a heavier 13C atom at a specific position in the reacting molecule, researchers can measure changes in the reaction rate. A significant KIE (klight/kheavy > 1) indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction.

While direct studies explicitly detailing the use of Pyridoxine-13C4 for KIE analysis are not abundant in readily available literature, the principle is well-established. Once Pyridoxine-13C4 is converted to 13C-labeled PLP, this labeled coenzyme can be used to reconstitute an apoenzyme of interest. The subsequent enzymatic reaction with its substrate can be monitored to determine the KIE. For instance, in reactions where the C4' carbon of PLP is directly involved in bond cleavage during the catalytic cycle, a 13C label at this position would be expected to exhibit a KIE if that step is rate-limiting.

Table 1: Theoretical Application of Pyridoxine-13C4 in KIE Studies for a Generic PLP-Dependent Enzyme

Enzyme Reaction StepInvolvement of PLP C4' CarbonExpected 13C KIE (if rate-limiting)Mechanistic Insight
TransiminationBond formation/breakagePotentially smallDetails of Schiff base exchange
DecarboxylationElectron sink, no direct bond cleavageLikely negligibleConfirms C-C bond cleavage of substrate is rate-limiting
TransaminationTautomerization and hydrolysisPotentially significantReveals rate-limiting step in amino group transfer
Racemizationα-proton abstractionLikely negligibleConfirms proton abstraction as key step

This table represents a theoretical framework for the application of Pyridoxine-13C4 in KIE studies. Actual KIE values would be enzyme and reaction-specific.

Insights into Catalytic Cycles and Substrate Specificity

Isotopic labeling with compounds like Pyridoxine-13C4 provides invaluable insights into the complete catalytic cycle of PLP-dependent enzymes. libretexts.orgnih.govresearchgate.net By following the 13C label through the various intermediates of the reaction, researchers can map out the entire reaction pathway. This includes the identification of transient intermediates that are difficult to detect by other means.

Furthermore, understanding how the enzyme interacts with the labeled coenzyme can shed light on substrate specificity. The precise orientation of the PLP cofactor within the active site, which can be probed using techniques like NMR with the 13C label, is critical for determining which substrate can bind and how it will be acted upon. nih.govnih.gov Subtle changes in the active site environment can lead to profound differences in the type of reaction catalyzed, and isotopic labeling helps to dissect these subtleties. nih.govnih.gov

Investigating Coenzyme Function of Pyridoxal (B1214274) 5′-Phosphate (PLP)

Pyridoxine-13C4 is instrumental in studies focused on the multifaceted role of its active form, PLP. nih.govmdpi.comnih.gov The introduction of the 13C label allows for detailed spectroscopic analysis, particularly using Nuclear Magnetic Resonance (NMR), to probe the electronic and structural dynamics of the coenzyme during catalysis. acs.orgfu-berlin.decapes.gov.brresearchgate.net

Studies on Aldimine Formation and Transimination with Enzyme Active Sites

A key feature of PLP-dependent enzymes is the formation of a Schiff base, or aldimine, between the aldehyde group of PLP and an amino group. libretexts.orgnih.gov Initially, PLP forms an "internal" aldimine with a lysine (B10760008) residue in the enzyme's active site. libretexts.org When a substrate amino acid binds, it displaces the lysine to form an "external" aldimine, a process known as transimination. libretexts.orgyoutube.comyoutube.com

The use of 13C-labeled PLP, derived from Pyridoxine-13C4, allows researchers to monitor this process with great precision using 13C NMR spectroscopy. nih.govacs.orgfu-berlin.decapes.gov.brresearchgate.net The chemical shift of the 13C-labeled carbon in the aldimine provides a direct probe of the electronic environment and can distinguish between the internal and external aldimine forms. Studies have utilized 13C- and 15N-labeled PLP to characterize the intermediates of the transimination reaction in model systems, providing insights into the stability and pH dependence of these crucial species. nih.govacs.orgfu-berlin.decapes.gov.brresearchgate.net

Protonation States and Tautomerism of Labeled PLP Species

The catalytic versatility of PLP is intimately linked to its ability to exist in different protonation states and tautomeric forms. nih.govacs.orgfu-berlin.decapes.gov.brresearchgate.net The pyridine (B92270) ring nitrogen and the phenolic hydroxyl group can be protonated or deprotonated, and the imine linkage can exist in different tautomeric forms. These subtle changes are critical for the coenzyme's role as an electron sink, which is essential for stabilizing reaction intermediates.

NMR studies using 13C-labeled PLP have been pivotal in determining the pKa values of the different ionizable groups on the coenzyme and in characterizing the tautomeric equilibrium of the Schiff base. nih.govacs.orgfu-berlin.decapes.gov.brresearchgate.net For instance, research has shown that the zwitterionic form of the Schiff base is favored, and this has significant implications for understanding the transimination mechanism. nih.gov

Table 2: Representative 13C NMR Chemical Shift Data for PLP Species

PLP SpeciesLabeled PositionTypical 13C Chemical Shift (ppm)Information Gained
Free PLP (aldehyde)C4'~195Reference for unbound coenzyme
Internal AldimineC4'~170Formation of Schiff base with enzyme lysine
External AldimineC4'~165-175 (varies with substrate)Substrate binding and Schiff base exchange
Quinonoid IntermediateC4'~160-165Formation of key reaction intermediate

Note: Chemical shifts are approximate and can vary depending on the specific enzyme, substrate, and experimental conditions.

Carbon Flux Analysis in Intermediary Metabolism

Pyridoxine-13C4 can be utilized in metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic pathways in a living system. ethz.chnih.govnih.govd-nb.infonih.govfrontiersin.orgnih.govyoutube.comresearchgate.netresearchgate.net By introducing a 13C-labeled substrate, researchers can trace the flow of carbon atoms through the metabolic network.

In the context of Pyridoxine-13C4, its conversion to labeled PLP means that any metabolic pathway that utilizes a PLP-dependent enzyme can potentially be probed. For example, in one-carbon metabolism, PLP plays a crucial role in the interconversion of serine and glycine, a key entry point for one-carbon units into the folate cycle. By administering Pyridoxine-13C4 and analyzing the isotopic enrichment in downstream metabolites like purines and thymidylate, it is possible to gain insights into the flux through these pathways. While specific studies detailing the use of Pyridoxine-13C4 for comprehensive MFA are not widely reported, its potential as a tracer in targeted studies of one-carbon metabolism is significant. The complexity of vitamin B6 metabolism and its interplay with numerous pathways present both a challenge and an opportunity for future research in this area. nih.govnih.govd-nb.infonih.gov

Preclinical and in Vitro Research Applications of Pyridoxine 13c4 Hydrochloride

Pharmacokinetic and Bioavailability Studies in Animal Models

Animal models are fundamental in preclinical research to understand the pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME). nih.gov The use of stable isotope-labeled compounds like Pyridoxine-13C4 provides a powerful tool for these assessments, offering high precision without the complications of radiolabeling.

Studies in animal models, such as rats and mice, utilize Pyridoxine-13C4 to trace the journey of Vitamin B6 through the body. Following administration, the labeled compound allows for the accurate measurement of key pharmacokinetic parameters.

Absorption : Pyridoxine (B80251) is readily absorbed from the gastrointestinal tract. nih.gov By measuring the concentration of Pyridoxine-13C4 in plasma over time, researchers can determine the rate and extent of its absorption.

Distribution : Once absorbed, pyridoxine is distributed throughout the body, with the highest concentrations found in the liver, where it is primarily metabolized. nih.gov Significant amounts are also stored in the brain and muscles. nih.gov Tracer studies using labeled pyridoxine help quantify the volume of distribution and the uptake into specific tissues. In rat models, high doses of pyridoxine have been shown to affect peripheral sensory neurons, indicating its distribution to the nervous system. nih.gov

Metabolism and Elimination : In the liver, pyridoxine is converted into its active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP). nih.govnih.gov The primary inactive metabolite, 4-pyridoxic acid, is formed and subsequently excreted in the urine. nih.gov Pyridoxine-13C4 enables researchers to follow this metabolic pathway and calculate the elimination half-life, which for the resulting 4-pyridoxic acid is approximately 15 to 20 days. nih.gov Physiologically based pharmacokinetic (PBPK) models in mice, which can include over 200 compartments to describe the interconversions between different forms of vitamin B6 in multiple tissues, rely on tracer data for development and validation. researchgate.net

Table 1: Summary of Pyridoxine ADME Parameters Studied Using Labeled Tracers in Preclinical Models

Parameter Description Key Findings in Animal Models
Absorption Movement from the site of administration into the bloodstream. High bioavailability following oral administration, with rapid absorption from the small intestine. nih.gov
Distribution Reversible transfer of a compound from the bloodstream into various tissues. Primarily stored in the liver; smaller amounts are found in the brain and muscle tissue. nih.gov
Metabolism Chemical conversion of the compound into other forms (metabolites). Converted in the liver to the active coenzyme PLP and ultimately metabolized to 4-pyridoxic acid for excretion. nih.govnih.gov

| Elimination | Irreversible removal of the compound and its metabolites from the body. | The main metabolite, 4-pyridoxic acid, is excreted through the urine. nih.gov |

The nutritional state of an animal can significantly alter vitamin metabolism. Studies using Pyridoxine-13C4 can elucidate how conditions like dietary deficiency or restriction affect the vitamin's metabolic pathways. In rat models, a pyridoxine-deficient diet has been shown to decrease the catabolism of certain amino acids, such as tyrosine and tryptophan. nih.gov This is due to the reduced activity of PLP-dependent enzymes, like tyrosine aminotransferase and kynureninase. nih.gov Using a labeled tracer like Pyridoxine-13C4 allows researchers to precisely quantify the flux through these metabolic pathways under different dietary conditions, revealing how the body conserves or utilizes the vitamin when intake is limited. researchgate.net Studies have also suggested that vitamin B6 depletion may alter the metabolism of minerals like calcium and magnesium. nih.gov

Cellular and Subcellular Research Investigations

In vitro studies using cell cultures provide a controlled environment to investigate the specific molecular and cellular mechanisms involving pyridoxine. The use of Pyridoxine-13C4 is critical for tracking the vitamin's movement and function within the cell.

Understanding how pyridoxine enters cells and reaches its subcellular destinations is key to understanding its biological role. Pyridoxine-13C4 can be used to trace these processes without altering the molecule's chemical properties. Research indicates that pyridoxine permeates mitochondrial membranes via simple diffusion. nih.gov Once inside the cell, it is converted to PLP, the active form, which is then transported to various compartments, including the mitochondria, where it is essential for processes like heme biosynthesis. nih.gov The ability to track the labeled molecule allows for detailed kinetic studies of these transport and trafficking mechanisms.

Pyridoxine is recognized for its antioxidant properties, which are crucial for protecting cells from damage caused by reactive oxygen species (ROS). nih.gov In cell models of Alzheimer's disease, pyridoxine has been shown to exert antioxidant effects through the Nrf-2/HO-1 pathway. medchemexpress.comdcchemicals.commedchemexpress.com Theoretical studies have confirmed pyridoxine's ability to scavenge hydroxyl radicals. nih.gov Furthermore, research in human erythrocytes has demonstrated that pyridoxine can inhibit superoxide radicals, prevent lipid peroxidation, and reduce protein glycation in high-glucose conditions. researchgate.net By using Pyridoxine-13C4 in metabolic flux analysis, researchers can trace how pyridoxine metabolism is integrated with these cellular antioxidant pathways and quantify its contribution to maintaining redox homeostasis.

Table 2: Cellular Pathways Influenced by Pyridoxine as Investigated with Labeled Tracers

Cellular Process Pathway Role of Pyridoxine Research Application of Pyridoxine-13C4
Antioxidant Defense Nrf-2/HO-1 Pathway Activates the pathway, leading to the expression of antioxidant enzymes. medchemexpress.comdcchemicals.com Quantifies the metabolic flux related to pyridoxine's role in activating antioxidant responses.
ROS Scavenging Direct Radical Neutralization Directly scavenges reactive oxygen species, particularly hydroxyl radicals. nih.gov Traces the conversion of pyridoxine to metabolites and assesses their direct antioxidant capacity.
Metabolic Regulation Amino Acid Catabolism Acts as a cofactor (as PLP) for enzymes like tyrosine aminotransferase and kynureninase. nih.gov Measures the rate of amino acid metabolism and the impact of pyridoxine status on these pathways.

| Mitochondrial Function | Heme Biosynthesis | The active form, PLP, is a required cofactor in the mitochondria. nih.gov | Tracks the uptake of pyridoxine into mitochondria and its incorporation into metabolic processes. |

Advanced Research Integration with Omics Technologies

The integration of multiple high-throughput "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) provides a comprehensive, system-level view of biological processes. nih.govmdpi.com Pyridoxine-13C4 is an invaluable tool in this context, particularly for metabolomics and metabolic flux analysis.

By introducing Pyridoxine-13C4 into a biological system (such as a cell culture or animal model), researchers can trace the incorporation of the 13C atoms into various downstream metabolites. Using mass spectrometry, these labeled metabolites can be distinguished from their unlabeled counterparts, allowing for the precise measurement of metabolic pathway activity. medchemexpress.comeurisotop.com

This metabolomic data can then be integrated with other omics data to build a more complete picture:

Genomics/Transcriptomics : Changes in metabolic flux, as measured by the Pyridoxine-13C4 tracer, can be correlated with changes in the expression of genes and transcripts encoding for metabolic enzymes.

Proteomics : The activity of metabolic pathways can be linked to the abundance and post-translational modifications of specific proteins identified through proteomic analysis.

This multi-omics approach enables researchers to understand how genetic variations or external stimuli affect pyridoxine metabolism and its downstream consequences on a global scale, leading to the identification of novel biomarkers and a deeper understanding of complex disease mechanisms. mdpi.comnih.gov

Future Directions and Emerging Research Avenues

Innovations in Isotopic Labeling Technologies for Pyridoxine (B80251) and Related Compounds

The synthesis of isotopically labeled compounds is a cornerstone of modern metabolic research. Recent innovations are moving beyond traditional chemical synthesis to more sophisticated and efficient methods for producing Pyridoxine-13C4 and other labeled vitamin B6 vitamers.

Chemoenzymatic Synthesis: A promising approach combines the specificity of enzymes with the versatility of chemical reactions. This hybrid method allows for the precise introduction of 13C atoms into the pyridoxine molecule, offering high yields and stereoselectivity. researchgate.net Biocatalysis, using purified enzymes or whole-cell systems, is also being explored to create complex labeled molecules that are challenging to produce through purely chemical means. These methods can lead to the development of novel labeled precursors for studying vitamin B6 biosynthesis.

Advanced Purification and Analytical Techniques: The development of advanced analytical methods, such as high-resolution mass spectrometry (HRMS), is crucial for the quality control of newly synthesized labeled compounds. researchgate.net These techniques ensure the high isotopic purity of Pyridoxine-13C4, which is essential for accurate tracer studies.

TechnologyDescriptionAdvantages
Chemoenzymatic Synthesis Combines chemical and enzymatic reactions to introduce isotopic labels.High specificity, regioselectivity, and stereoselectivity, leading to purer products and higher yields.
Biocatalysis Utilizes enzymes or whole microorganisms to synthesize labeled compounds.Enables the synthesis of complex labeled molecules and can be more environmentally friendly than traditional chemical synthesis.
High-Resolution Mass Spectrometry (HRMS) Advanced analytical technique for precise mass determination.Ensures high isotopic purity and accurate characterization of labeled compounds, which is critical for the reliability of tracer studies.

Expanding the Scope of Pyridoxine-13C4 Applications in Complex Biological Systems

The application of Pyridoxine-13C4 is extending beyond basic metabolic studies to more complex and clinically relevant areas. This stable isotope tracer is proving invaluable in understanding the role of vitamin B6 in intricate biological processes and disease states.

Neurotransmitter Dynamics: Vitamin B6 is a crucial cofactor in the synthesis of several neurotransmitters, including serotonin, dopamine, and gamma-aminobutyric acid (GABA). mdpi.comnih.gov Pyridoxine-13C4 is being used in preclinical models to trace the flux of vitamin B6 into the brain and its subsequent incorporation into these neurotransmitter pathways. This research has significant implications for understanding and potentially treating neurological disorders where neurotransmitter metabolism is dysregulated. nih.gov

Cancer Metabolomics: Cancer cells often exhibit altered metabolism, a phenomenon known as metabolic reprogramming. oregonstate.edu Vitamin B6 is implicated in several pathways that are crucial for cancer cell proliferation, including amino acid and one-carbon metabolism. mdpi.comnih.govnih.gov Pyridoxine-13C4 is being employed in cancer research to trace the metabolic fate of vitamin B6 in tumor cells and to understand how it contributes to cancer progression and response to therapy. nih.govmdpi.com Studies have shown that higher vitamin B6 status is associated with improved survival in colorectal cancer patients. nih.gov

Research AreaApplication of Pyridoxine-13C4Key Findings and Implications
Neurotransmitter Dynamics Tracing the incorporation of 13C into neurotransmitter synthesis pathways in the brain.Provides insights into the role of vitamin B6 in neurological function and the pathophysiology of neurological disorders.
Gut Microbiota Metabolism Quantifying the exchange and transformation of vitamin B6 between the host and gut microbes.Elucidates the contribution of the gut microbiome to host vitamin B6 status and its impact on health and disease.
Cancer Metabolomics Investigating the role of vitamin B6 in the metabolic reprogramming of cancer cells.Identifies potential therapeutic targets and biomarkers for cancer treatment and prognosis.

Advancements in Quantitative Pyridoxine Metabolomics and Flux Analysis

The ability to accurately quantify the flux through metabolic pathways is essential for a deep understanding of cellular function. Pyridoxine-13C4 is a key component in the advanced analytical techniques used for quantitative metabolomics and metabolic flux analysis of vitamin B6.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS): The combination of liquid chromatography with HRMS and MS/MS allows for the sensitive and specific quantification of Pyridoxine-13C4 and its various 13C-labeled metabolites in complex biological samples. nih.govnih.govau.dkfoundationforpn.org These advanced mass spectrometry techniques can distinguish between different isotopologues (molecules that differ only in their isotopic composition), providing detailed information on the metabolic fate of the tracer.

Metabolic Flux Analysis (MFA) and Kinetic Modeling: By measuring the incorporation of 13C from Pyridoxine-13C4 into downstream metabolites over time, researchers can apply mathematical models to calculate the rates (fluxes) of the enzymatic reactions in the vitamin B6 metabolic network. nih.govnews-medical.net This approach, known as 13C-Metabolic Flux Analysis (13C-MFA), provides a dynamic view of metabolic pathways that is not achievable with static metabolite measurements. nih.gov Furthermore, the study of the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes, can provide detailed insights into enzyme mechanisms. nih.govresearchgate.netchemrxiv.orgnih.gov

TechniqueApplication to Pyridoxine-13C4Insights Gained
LC-HRMS/MS Quantification of 13C-labeled pyridoxine and its metabolites in biological samples.Provides precise measurements of metabolite concentrations and isotopic enrichment, forming the basis for flux calculations.
13C-Metabolic Flux Analysis (13C-MFA) Calculation of reaction rates within the vitamin B6 metabolic network using 13C tracer data.Reveals the dynamic regulation of vitamin B6 pathways under different physiological and pathological conditions.
Kinetic Isotope Effect (KIE) Studies Measurement of the effect of 13C substitution on the rates of vitamin B6-dependent enzymatic reactions.Offers detailed information about the transition states and mechanisms of key enzymes in vitamin B6 metabolism.

Interdisciplinary Research Frameworks for Comprehensive Vitamin B6 Understanding

The complexity of vitamin B6 metabolism and its involvement in a wide range of physiological processes necessitate a collaborative and interdisciplinary research approach. The use of Pyridoxine-13C4 is a unifying tool within these frameworks, enabling researchers from different fields to generate and integrate data for a more holistic understanding.

Systems Biology and Multi-Omics Integration: A systems biology approach combines data from various "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics) to construct comprehensive models of biological systems. nih.govresearchgate.net Isotopic tracer data from Pyridoxine-13C4 studies provide a critical layer of functional information to these models, allowing for the validation of predicted metabolic pathways and the discovery of novel regulatory mechanisms. nih.gov For example, integrating metabolomic data from Pyridoxine-13C4 tracing with transcriptomic and proteomic data can reveal how changes in gene expression and protein levels affect the flux through vitamin B6 metabolic pathways.

Research Consortia and Collaborative Studies: Large-scale research initiatives and consortia are being formed to pool resources and expertise for a more comprehensive investigation of vitamin B6. The Folate-dependent One-carbon Metabolism in Colorectal Cancer Recurrence and Survival (FOCUS) Consortium is an example of an international collaboration studying the link between B-vitamins, including vitamin B6, and cancer outcomes. nih.gov The Peripheral Neuropathy Research Registry (PNRR) also conducts studies on the relationship between vitamin B6 levels and neurological conditions. foundationforpn.org These consortia often utilize standardized protocols for sample collection and analysis, including the use of stable isotope-labeled compounds like Pyridoxine-13C4, to ensure data comparability across different study populations.

FrameworkRole of Pyridoxine-13C4Expected Outcomes
Systems Biology Provides quantitative flux data to constrain and validate multi-omics models of vitamin B6 metabolism.A more complete and predictive understanding of how vitamin B6 metabolism is regulated and integrated with other cellular processes.
Research Consortia Used as a standardized tool for metabolic phenotyping in large, multi-center studies.Robust and generalizable findings on the role of vitamin B6 in human health and disease, leading to improved clinical guidelines.

Conclusion

The isotopically labeled compound Pyridoxine-13C4 (hydrochloride) represents a significant tool in the advancement of modern biological and nutritional sciences. As a stable, non-radioactive tracer, it provides an unparalleled window into the intricate pathways of vitamin B6 metabolism. This concluding section summarizes its primary contributions, outlines the remaining questions in the field, and discusses the broader implications of its use for human health research.

Q & A

Q. How can researchers validate the purity and stability of Pyridoxine-13C4 (hydrochloride) in metabolic studies?

To validate purity, employ High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of phosphate buffer and methanol (e.g., 70:30 ratio) for baseline separation of the isotopically labeled compound from unlabeled analogs. Stability studies should include accelerated degradation tests under varying pH, temperature, and light conditions, with quantification via mass spectrometry (MS) to monitor isotopic integrity. Ensure calibration curves (e.g., 1–10 µg/mL range) demonstrate linearity (r ≥ 0.999) and precision (RSD < 2%) .

Q. What methodological considerations are critical when using Pyridoxine-13C4 (hydrochloride) as an internal standard in quantitative assays?

Select a detection method (e.g., LC-MS/MS) that resolves the 13C4-labeled compound from endogenous vitamin B6 analogs. Optimize ionization parameters to minimize isotopic interference. Validate the internal standard’s recovery (>95%) across biological matrices (e.g., plasma, tissue homogenates) by spiking known concentrations and comparing against unlabeled standards. Cross-validate with independent techniques like nuclear magnetic resonance (NMR) to confirm isotopic enrichment .

Advanced Research Questions

Q. How should researchers address discrepancies in isotopic tracer recovery between in vitro and in vivo studies involving Pyridoxine-13C4 (hydrochloride)?

Systematically evaluate potential sources of variance:

  • Physicochemical factors : Assess solubility and stability in biological fluids (e.g., simulate gastric pH for oral studies).
  • Biological factors : Quantitate metabolic conversion rates (e.g., to pyridoxal-13C4 phosphate) using enzymatic assays coupled with MS.
  • Experimental design : Use compartmental modeling to account for isotopic dilution effects and adjust dosing regimens. Cross-reference findings with published pharmacokinetic models for unlabeled pyridoxine to identify isotope-specific deviations .

Q. What strategies optimize the use of Pyridoxine-13C4 (hydrochloride) in tracing vitamin B6 metabolism in complex biological systems?

  • Tracer-to-tracee ratio (TTR) optimization : Pre-test TTR in pilot studies to ensure sufficient signal-to-noise ratios without perturbing endogenous pathways.
  • Multi-omics integration : Combine isotopologue distributions (via MS) with transcriptomic/proteomic data to map metabolic flux networks.
  • Controlled depletion : Use knockout models or dietary vitamin B6 restriction to reduce background interference. Validate findings with kinetic modeling software (e.g., SAAM II) .

Methodological Best Practices

Q. How to ensure reproducibility of Pyridoxine-13C4 (hydrochloride) experiments across laboratories?

  • Standardized protocols : Adopt pharmacopeial guidelines (e.g., USP monographs) for sample preparation and analysis.
  • Inter-laboratory validation : Share blinded samples with collaborating labs to assess method robustness.
  • Data transparency : Report detailed chromatographic parameters (e.g., column lot, retention time shifts) and raw MS spectra in supplementary materials .

Q. What analytical controls are essential when studying Pyridoxine-13C4 (hydrochloride) in long-term metabolic studies?

  • Stability controls : Include aliquots stored at -80°C and analyzed at each timepoint to track degradation.
  • Blank matrices : Process solvent-only and analyte-free biological samples to identify matrix effects.
  • Isotopic cross-contamination checks : Run unlabeled samples intermittently to detect carryover in LC-MS systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.